4-(3-Chlorophenyl)-3-oxobutanenitrile
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Overview
Description
4-(3-Chlorophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-(3-chlorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(3-chlorophenyl)-3-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-3-oxopropanenitrile
- 4-(4-Chlorophenyl)-3-oxobutanenitrile
- 4-(3-Bromophenyl)-3-oxobutanenitrile
Uniqueness
4-(3-Chlorophenyl)-3-oxobutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |
InChI Key |
NTTYOIXXEJAVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC#N |
Origin of Product |
United States |
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